molecular formula C16H16O2 B11955710 2,3-Diphenyl-butyric acid

2,3-Diphenyl-butyric acid

Cat. No.: B11955710
M. Wt: 240.30 g/mol
InChI Key: MCGRLJUUNBDQTF-UHFFFAOYSA-N
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Description

2,3-Diphenyl-butyric acid is an organic compound with the molecular formula C16H16O2 It is characterized by the presence of two phenyl groups attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-butyric acid typically involves the reaction of benzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol, followed by acidification to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphenyl-butyric acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylbutanol or diphenylbutane.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

2,3-Diphenyl-butyric acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-butyric acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular receptors and signaling molecules.

Comparison with Similar Compounds

    Phenylbutyric acid: Shares a similar butyric acid backbone but with only one phenyl group.

    Diphenylacetic acid: Similar structure but with a different carbon chain length.

Uniqueness: 2,3-Diphenyl-butyric acid is unique due to the presence of two phenyl groups, which confer distinct chemical and physical properties. This structural feature makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2,3-diphenylbutanoic acid

InChI

InChI=1S/C16H16O2/c1-12(13-8-4-2-5-9-13)15(16(17)18)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,17,18)

InChI Key

MCGRLJUUNBDQTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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